molecular formula C9H10BrClO B1278253 1-(4-Bromophenyl)-3-chloropropan-1-ol CAS No. 25574-19-0

1-(4-Bromophenyl)-3-chloropropan-1-ol

Cat. No. B1278253
CAS RN: 25574-19-0
M. Wt: 249.53 g/mol
InChI Key: STJKBOMYDGMFKB-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-3-chloropropan-1-ol" is a halogenated organic molecule that contains a bromine and a chlorine atom attached to different positions on a propane chain, which also bears an alcohol functional group. This structure suggests potential reactivity typical of halogenated alcohols, such as participation in nucleophilic substitution reactions or serving as an intermediate in the synthesis of more complex organic compounds.

Synthesis Analysis

The synthesis of halogenated alcohols often involves the use of halogenated reagents and the careful control of reaction conditions to ensure the selective introduction of halogen atoms at the desired positions. For example, the synthesis of enantiomerically pure diarylethanes, which share structural similarities with "1-(4-Bromophenyl)-3-chloropropan-1-ol," can be achieved through a multi-step procedure starting from related halogenated ketones, as described in the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane . Additionally, the generation of 3-chloro-1-lithiopropene and its subsequent reactions with alkylboronates to give 3-alkylprop-1-en-3-ols demonstrates the reactivity of chlorinated alkenes, which could be relevant to the synthesis of chlorinated alcohols .

Molecular Structure Analysis

The molecular structure of halogenated compounds like "1-(4-Bromophenyl)-3-chloropropan-1-ol" can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural analysis of related compounds . These analyses provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions Analysis

Halogenated alcohols can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The presence of a bromophenyl group suggests potential for electrophilic aromatic substitution reactions, as well as interactions with nucleophiles. The reactivity of similar bromophenyl-containing compounds has been explored, such as the Lewis acid-catalyzed reactions leading to benzofurans and the reactions of bromophenyl ketones with Grignard reagents to produce tertiary amino alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Bromophenyl)-3-chloropropan-1-ol" would be influenced by the presence of the halogen atoms and the alcohol functional group. These properties include boiling and melting points, solubility, and reactivity. The electron-donating and withdrawing effects of the alcohol and halogen groups, respectively, would affect the compound's acidity and nucleophilicity. Gas-phase electron diffraction studies of similar halogenated compounds, such as 1-bromo-3-chloropropane, provide data on the conformational compositions and molecular geometries that are relevant to understanding the physical properties of these molecules .

Scientific Research Applications

Optical Properties and Charge Transport

  • Optoelectronic and Charge Transport Properties : The compound exhibits significant optoelectronic and charge transport properties, making it suitable for use in semiconductor devices. Its molecular structure and optical properties, both linear and nonlinear, have been explored, indicating its potential in optoelectronic applications (Shkir et al., 2019).

Synthesis and Chemical Reactions

  • Functional Organolithium Reagent : It acts as a functional organolithium reagent in chemical reactions. Its reactivity with alkylboronates has been explored, leading to the formation of 3-alkylprop-1-en-3-ols, indicating its utility in organic synthesis (Smith et al., 2013).
  • Synthesis of Tertiary Amino Alcohols : It is used in synthesizing tertiary amino alcohols, particularly in the formation of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs of Trihexyphenidyl (Isakhanyan et al., 2008).

Biological and Pharmaceutical Studies

  • Cytotoxic Test Against Breast Cancer Cells : A derivative of this compound was tested for its cytotoxic effects on MCF-7 breast cancer cells, demonstrating potential as a cancer prevention agent (Brahmana et al., 2022).
  • Antimicrobial Properties : Some derivatives have shown antimicrobial properties, particularly against various pathogens, indicating its potential in developing new antimicrobial agents (Gorbovoi et al., 2008).

Structural and Conformational Analysis

  • Molecular Structure Investigation : Its molecular structure has been investigated using various spectroscopic techniques and density functional theory, providing insights into its physical and chemical characteristics (Bhumannavar, 2021).
  • Halogen Bonding Analysis : The halogen bonding in its derivatives has been studied, providing information on the stabilizing interactions within its molecular structure (Mirosław et al., 2015).

Enantioselective Synthesis

  • Lipase-Catalyzed Synthesis of Enantiomers : The compound has been used in the lipase-catalyzed synthesis of its enantiomers, demonstrating its applicability in producing specific enantiomers for pharmaceutical purposes (Pop et al., 2011).

properties

IUPAC Name

1-(4-bromophenyl)-3-chloropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJKBOMYDGMFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276241
Record name 4-Bromo-α-(2-chloroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-chloropropan-1-ol

CAS RN

25574-19-0
Record name 4-Bromo-α-(2-chloroethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25574-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-(2-chloroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-Bromo-phenyl)-3-chloro-propan-1-one (1 g, 4.04 mmol) in tetrahydrofuran (9 ml) and water (0.58 ml) was added sodium borohydride (0.16 g, 4.28 mmol). The reaction mixture was stirred at room temperature for 2 hours, quenched with careful addition of water and extracted with ethyl acetate. The organic layers were separated, dried (MgSO4), filtered and concentrated to afford the title compound, which was used in the next step without further purification. LC/MS: (PS-A2) Rt 3.07 [M+H]+ No ionization.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.58 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of sodium borohydride (3.8 g, 100 mmol) in tetrahydrofuran (100 mL) was added a solution of 1-(4-bromo-phenyl)-3-chloro-propan-1-one (25 g, 100 mmol) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to room temperature and stirred for 2 hours. The reaction mixture was concentrated to about 50 mL under reduced pressure and diluted with water. Extractive workup was performed with ethyl acetate and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate=3/1 as an eluant) to yield 1-(4-bromo-phenyl)-3-chloro-propan-1-ol (25 g, 100 mmol, 100%) as yellow oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JN Zhou, Q Fang, YH Hu, LY Yang, FF Wu… - Organic & …, 2014 - pubs.rsc.org
A set of reaction conditions has been established to facilitate the non-precious copper-catalyzed enantioselective hydrosilylation of a number of structurally diverse β-, γ- or ε-halo-…
Number of citations: 47 pubs.rsc.org
C Hoffmann, S Evcüman, F Neumaier… - ACS chemical …, 2021 - ACS Publications
Selective inhibition of glycine transporter 1 (GlyT1) has emerged as a potential approach to alleviate N-methyl-d-aspartate receptor (NMDAR) hypofunction in patients with …
Number of citations: 7 pubs.acs.org

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